N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide
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Overview
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a phthalimide moiety linked to a benzamide group through a methylene bridge, with a fluorine atom attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the reaction of phthalic anhydride with an amine derivative. The process can be summarized as follows:
Formation of Phthalimide: Phthalic anhydride reacts with ammonia or a primary amine to form phthalimide.
N-Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Substitution Reaction: The alkylated phthalimide undergoes a substitution reaction with 4-fluoroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C22H15FN2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C22H15FN2O3/c23-16-10-12-17(13-11-16)24(20(26)15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)22(25)28/h1-13H,14H2 |
InChI Key |
OPQKNGDNBBMEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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